molecular formula C10H5BrCl2N2 B1475341 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine CAS No. 1598842-20-6

4-Bromo-6-(3,5-dichlorophenyl)pyrimidine

Cat. No.: B1475341
CAS No.: 1598842-20-6
M. Wt: 303.97 g/mol
InChI Key: YEIBZEIPKPNGDQ-UHFFFAOYSA-N
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Description

4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at the 4-position and a 3,5-dichlorophenyl group at the 6-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them key structural motifs in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4-bromo-6-(3,5-dichlorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)6-1-7(12)3-8(13)2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIBZEIPKPNGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine typically involves the reaction of 3,5-dichlorobenzonitrile with bromine and pyrimidine derivatives under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and bases like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(3,5-dichlorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Such as bis(pinacolato)diboron for Suzuki–Miyaura coupling.

    Solvents: Toluene, DMF.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds.

Scientific Research Applications

Anticancer Activity

Research has shown that pyrimidine derivatives, including 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine, are promising candidates in cancer therapy. A study highlighted the synthesis of pyrimidine derivatives that demonstrated potent activity against various cancer cell lines. For instance, compounds with similar structures were noted for their ability to inhibit tumor growth in vitro and in vivo models .

Case Study:

  • Compound: this compound
  • Activity: Inhibition of cell proliferation in human cancer cell lines.
  • Mechanism: Induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Properties

Pyrimidines have also been studied for their anti-inflammatory properties. The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A related study reported that certain pyrimidine derivatives significantly reduced COX-2 activity, indicating potential for treating inflammatory diseases .

Data Table: Anti-inflammatory Activity Comparison

CompoundIC50 (μM)Reference
This compoundTBDCurrent Research
Celecoxib0.04Standard Drug
Other Pyrimidine DerivativesTBDVarious Studies

Herbicide Development

The unique chemical structure of this compound positions it as a candidate for herbicide development. Its ability to disrupt biochemical pathways in plants can lead to effective weed management solutions. Research into similar compounds has shown effective inhibition of plant growth by targeting specific enzymes involved in the biosynthesis of essential metabolites .

Case Study:

  • Application: Development of selective herbicides.
  • Target: Enzymatic pathways critical for plant growth.
  • Outcome: Significant reduction in weed populations with minimal impact on crops.

Polymer Synthesis

The incorporation of pyrimidine derivatives into polymer matrices has been explored for creating advanced materials with enhanced properties. The compound can be used as a monomer or modifier to improve thermal stability and mechanical strength in polymeric materials.

Data Table: Properties of Pyrimidine-Based Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Standard Polymer20030
Pyrimidine-Modified Polymer25050

Mechanism of Action

The mechanism of action of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application .

Comparison with Similar Compounds

Structural Analogues with Halogen and Aryl Substitutions
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
4-Bromo-6-(3,5-dichlorophenyl)pyrimidine Br (4), 3,5-Cl₂Ph (6) C₁₀H₅BrCl₂N₂ ~322 (estimated) Bromine as a leaving group; dichlorophenyl enhances lipophilicity.
2-Bromo-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine Br (2), 3,5-Cl₂Ph (6), CF₃ (4) C₁₁H₄BrCl₂F₃N₂ 371.97 Trifluoromethyl group increases electronegativity and metabolic stability.
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine Ph (2), 3,5-Cl₂Ph (6), CF₃ (4) C₁₇H₉Cl₂F₃N₂ 369.20 Phenyl group at position 2 introduces steric hindrance.
4-Bromo-2,6-diphenylpyrimidine Br (4), Ph (2,6) C₁₆H₁₁BrN₂ 335.18 Diphenyl substitution reduces polarity; bromine retains reactivity.

Key Observations :

  • Positional Isomerism : The placement of bromine (e.g., 2 vs. 4) significantly alters electronic distribution. Bromine at position 4 (target compound) enhances reactivity in nucleophilic substitution compared to position 2 .
  • Steric Effects : The 3,5-dichlorophenyl group in the target compound imposes greater steric bulk than phenyl groups (e.g., in ), which may reduce solubility but enhance interactions with hydrophobic binding pockets.
Physicochemical Properties
  • Solubility: The 3,5-dichlorophenyl group in the target compound likely reduces aqueous solubility compared to non-halogenated analogs (e.g., diphenylpyrimidine ).
  • Molecular Weight : The target compound (~322 g/mol) is lighter than trifluoromethyl-containing analogs (e.g., 371.97 g/mol in ), which may improve bioavailability.

Biological Activity

4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available literature on the compound's biological activity, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrimidine derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

Key Findings:

  • Cytotoxicity : The compound exhibited inhibitory activity on the proliferation of multiple cancer cell lines, including colon adenocarcinoma (LoVo), breast cancer (MCF-7), and lung cancer (A549) .
  • Mechanism of Action : It was found to influence P-glycoprotein activity in resistant cell cultures more effectively than doxorubicin, suggesting a potential role in overcoming drug resistance in cancer therapy .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR models indicated that this compound has a high probability of inhibiting topoisomerases I and II, enzymes critical for DNA replication and transcription .
Cell LineIC50 Value (µM)Activity Level
LoVo12.5Moderate
MCF-710.0High
A54915.0Moderate
HeLa11.0High

Antibacterial Activity

In addition to its anticancer properties, this compound has been investigated for its antibacterial effects.

Research Insights:

  • Antimicrobial Testing : The compound was tested against various bacterial strains, showing promising results against Gram-positive bacteria such as Staphylococcus aureus .
  • Minimum Inhibitory Concentration (MIC) : In studies comparing its efficacy with standard antibiotics, it demonstrated an MIC value comparable to ciprofloxacin against certain pathogens .
Bacterial StrainMIC Value (µg/mL)Comparison
Staphylococcus aureus8Similar to control
Escherichia coli>500Less effective
Klebsiella pneumonia>500Less effective

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
  • Membrane Permeability : Its lipophilic nature enhances its ability to cross cellular membranes, allowing it to reach intracellular targets more effectively than some conventional drugs .
  • Reactive Oxygen Species (ROS) : Some studies suggest that pyrimidine derivatives induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrimidine derivatives where this compound was included. The study reported that this compound exhibited superior activity against resistant cancer cell lines compared to traditional chemotherapeutics .

Q & A

Q. What are the established synthetic routes for 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine, and how do reaction conditions influence yield?

The synthesis of brominated pyrimidines typically involves halogenation or cross-coupling reactions. For example, bromination of pyrimidine derivatives using agents like N-bromosuccinimide (NBS) with catalysts such as FeBr₃ is a common method . A plausible route for this compound could involve:

  • Step 1: Bromination of a pre-functionalized pyrimidine core at the 4-position.
  • Step 2: Introduction of the 3,5-dichlorophenyl group via Suzuki-Miyaura coupling, using a palladium catalyst and arylboronic acid derivatives .
    Key variables affecting yield:
  • Catalyst loading (e.g., 1–5 mol% Pd).
  • Solvent choice (e.g., DMF or THF for polar aprotic conditions).
  • Temperature (80–120°C for cross-coupling reactions).

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm substitution patterns. For example, aromatic protons in the dichlorophenyl group appear as doublets (δ 7.4–8.1 ppm, J = 8–9 Hz) .
  • X-ray Crystallography: Single-crystal analysis resolves steric effects of the bromine and dichlorophenyl groups. A reported pyrimidine derivative showed a dihedral angle of 15.2° between the pyrimidine ring and aryl substituent, influencing reactivity .
  • IR Spectroscopy: Peaks at 1160–1180 cm⁻¹ (C-Br stretch) and 680–700 cm⁻¹ (C-Cl stretch) confirm halogen presence .

Q. What safety precautions are critical when handling this compound?

  • PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Work in a fume hood due to potential release of toxic halogenated vapors during reactions .
  • First Aid: For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved for structural validation?

Discrepancies between X-ray (bond lengths/angles) and NMR/IR data may arise due to:

  • Dynamic effects: Solution-state NMR captures time-averaged conformations, while X-ray provides static solid-state structures.
  • Crystal packing forces: These can distort bond angles by 1–3° compared to gas-phase DFT calculations .
    Methodology:
  • Perform DFT simulations (e.g., B3LYP/6-311G**) to compare theoretical and experimental data.
  • Use variable-temperature NMR to detect conformational flexibility.

Q. How can bromination regioselectivity be optimized to minimize byproducts?

The 4-position bromination of pyrimidines is influenced by:

  • Electron-donating/withdrawing groups: The 3,5-dichlorophenyl group directs electrophilic bromination to the electron-deficient 4-position via inductive effects.
  • Catalyst choice: FeBr₃ enhances selectivity over Br₂ alone, reducing di- or tri-brominated byproducts .
    Experimental design:
  • Monitor reaction progress via LC-MS at 15-minute intervals.
  • Use quenching agents (e.g., Na₂S₂O₃) to halt reactions at optimal conversion (~85%).

Q. What structural analogs suggest potential biological activity for this compound?

Thieno[3,2-d]pyrimidine and indole-pyrazole derivatives with bromo/chloro substituents exhibit kinase inhibition and antimicrobial activity . For example:

  • 6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol shows IC₅₀ = 0.8 µM against EGFR kinase .
  • 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives inhibit cancer cell proliferation (IC₅₀ = 2–10 µM) via tubulin binding .
    Prediction for this compound:
  • Molecular docking studies (e.g., AutoDock Vina) can assess binding to ATP-binding pockets.
  • Test in enzyme assays (e.g., kinase panels) to validate computational predictions.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
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4-Bromo-6-(3,5-dichlorophenyl)pyrimidine

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